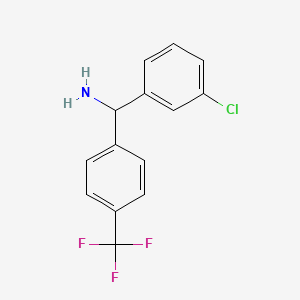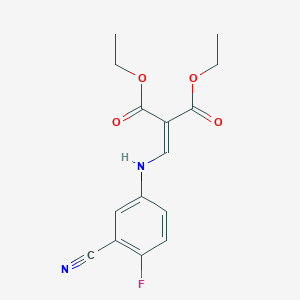
Diethyl 2-((3-cyano-4-fluorophenylamino)methylene)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-((3-cyano-4-fluorophenylamino)methylene)malonate is a chemical compound with the CAS number 134811-49-7 . It is used in scientific research and has diverse applications, including drug synthesis and organic reactions.
Molecular Structure Analysis
The molecular formula of Diethyl 2-((3-cyano-4-fluorophenylamino)methylene)malonate is C15H15FN2O4 . The molecular weight is 306.29 .Physical And Chemical Properties Analysis
The physical and chemical properties of Diethyl 2-((3-cyano-4-fluorophenylamino)methylene)malonate include a molecular weight of 306.29 . The compound has a predicted density of 1.26±0.1 g/cm3 and a predicted boiling point of 375.8±42.0 °C .Applications De Recherche Scientifique
Rapid Synthesis Techniques
One study discusses a rapid room temperature liquid phase synthesis technique for Diethyl 2-((4-nitroanilino)methylene)malonate, an important precursor in the synthesis of quinoline derivatives with potential antiviral, immunosuppressive, anticancer, and photoprotective activities. This synthesis method offers an efficient alternative for producing such precursors on an industrial scale due to its short reaction time and simple purification process (Valle et al., 2018).
Photophysics and Photochemistry
Another study explores the photoinduced intramolecular charge transfer in 9-aminoacridinium derivatives, including compounds like Diethyl [(acridinium-9-ylamino)methylene]malonate. These compounds exhibit dual fluorescence and complex decay kinetics, attributed to excited-state intramolecular charge transfer processes. This research contributes to our understanding of fluorochromic dyes and their potential applications (Pereira & Gehlen, 2006).
Polymerization Initiators
Methylene bis(diethyl malonate)–cerium ammonium nitrate redox couples have been identified as effective initiators for the polymerization of methyl methacrylate at room temperature, showcasing the utility of diethyl malonate derivatives in polymer science. This process allows for high polymerization yield and low molecular weight polymers, indicating a potential for chain transfer effects (Bıçak & Özeroğlu, 2001).
Supramolecular Architecture
The supramolecular architecture of Diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates has been studied, revealing significant insights into hydrogen bonding due to regioisomerism. These compounds display bifurcated intramolecular hydrogen bonding and form one-dimensional head-to-tail chains through intermolecular O-H...O interactions. Such studies provide valuable information on the structural determinants of molecular assembly and its potential applications (Ilangovan, Venkatesan, & Ganesh Kumar, 2013).
Novel Complexes and Polymerization
Research on aluminum complexes bearing 2-(aminomethylene)malonate ligands demonstrates their high efficiency and controllability in the ring-opening polymerization of ε-caprolactone. These complexes, related to diethyl 2-((arylamino)methylene)malonate derivatives, show significantly higher catalytic activity compared to those with ketiminate ligands, highlighting the importance of structural factors in catalytic performance (Chang et al., 2019).
Propriétés
IUPAC Name |
diethyl 2-[(3-cyano-4-fluoroanilino)methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4/c1-3-21-14(19)12(15(20)22-4-2)9-18-11-5-6-13(16)10(7-11)8-17/h5-7,9,18H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLVSXGLHNCVAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=C(C=C1)F)C#N)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-((3-cyano-4-fluorophenylamino)methylene)malonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoate](/img/structure/B2763747.png)
![2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2763750.png)
![ethyl 2-oxo-2-((2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)acetate](/img/structure/B2763752.png)
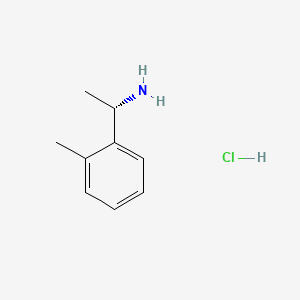
![2-(piperidin-1-yl)-5-propyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2763754.png)
![5-Allyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B2763755.png)
![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2763756.png)

![2-ethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2763760.png)
![Tert-butyl 7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2763761.png)
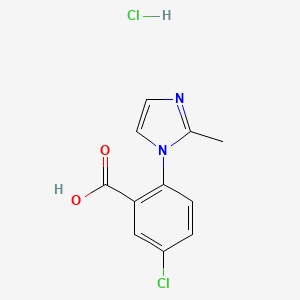
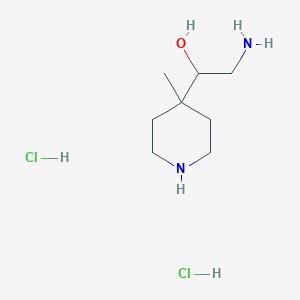
![1H,3H,4H-pyrano[4,3-b]quinolin-10-amine](/img/structure/B2763767.png)
